An In-depth Technical Guide to Ethyl 3-chloro-4-ethoxybenzoate: Structure, Properties, and Applications
An In-depth Technical Guide to Ethyl 3-chloro-4-ethoxybenzoate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 3-chloro-4-ethoxybenzoate, a substituted aromatic ester of interest in synthetic and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis and purification strategies, and detailed spectroscopic analysis. Furthermore, this guide will explore potential applications in drug development based on the bioactivity of structurally related compounds, alongside established analytical methodologies and crucial safety and handling protocols.
Chemical Identity and Molecular Structure
Ethyl 3-chloro-4-ethoxybenzoate is a polysubstituted benzene derivative characterized by an ethyl ester group, a chlorine atom, and an ethoxy group attached to the aromatic ring.
Chemical Structure:
Caption: 2D structure of Ethyl 3-chloro-4-ethoxybenzoate.
Its systematic IUPAC name is ethyl 3-chloro-4-ethoxybenzoate . It is also known by the synonym 3-Chloro-4-ethoxybenzoic acid, ethyl ester. The molecule possesses a molecular formula of C₁₁H₁₃ClO₃ and a molecular weight of 228.67 g/mol .
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The known properties of Ethyl 3-chloro-4-ethoxybenzoate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 480439-11-0 | |
| Molecular Formula | C₁₁H₁₃ClO₃ | |
| Molecular Weight | 228.67 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 49-53 °C | [1] |
| Solubility | Data not available. Expected to be soluble in organic solvents like ethanol, ether, and chloroform, with limited solubility in water. | [2] |
| Boiling Point | Data not available. |
Synthesis and Purification
Proposed Synthesis Pathway
The synthesis can be envisioned as a Williamson ether synthesis followed by a Fischer esterification. However, a more direct and likely higher-yielding approach would be the esterification of the commercially available 3-chloro-4-ethoxybenzoic acid.
A general and robust method for the synthesis of substituted ethyl benzoates involves the conversion of the corresponding carboxylic acid to an acid chloride, followed by reaction with ethanol. This method is outlined in a patent for the synthesis of a related compound, ethyl 2,3-dichloro-4-nitrobenzoate[3].
Caption: Proposed synthesis workflow for Ethyl 3-chloro-4-ethoxybenzoate.
Experimental Protocol (Adapted from a General Procedure)
Step 1: Synthesis of 3-chloro-4-ethoxybenzoyl chloride
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloro-4-ethoxybenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).
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Heat the reaction mixture to reflux (approximately 60-65 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
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After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-chloro-4-ethoxybenzoyl chloride can be used directly in the next step.
Step 2: Synthesis of Ethyl 3-chloro-4-ethoxybenzoate
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To the crude 3-chloro-4-ethoxybenzoyl chloride in the reaction flask, add an excess of absolute ethanol (e.g., 10-20 equivalents) at room temperature.
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Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 3-5 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude Ethyl 3-chloro-4-ethoxybenzoate can be purified using standard laboratory techniques:
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Recrystallization: Given that the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is a primary method for purification.
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Column Chromatography: For higher purity, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent is recommended[4][5].
Spectroscopic Analysis
The structural elucidation of Ethyl 3-chloro-4-ethoxybenzoate relies on a combination of spectroscopic techniques. While the actual spectra for this specific compound are not widely published, its expected spectroscopic characteristics can be accurately predicted based on the analysis of its functional groups and structurally similar compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Data (in CDCl₃):
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Aromatic Protons (3H): The three protons on the benzene ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). Due to the substitution pattern, they will likely exhibit a complex splitting pattern (e.g., a doublet, a singlet-like peak, and a doublet of doublets).
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Ethyl Ester Methylene Protons (-OCH₂CH₃) (2H): A quartet is expected around δ 4.3-4.4 ppm due to coupling with the adjacent methyl protons.
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Ethoxy Methylene Protons (-OCH₂CH₃) (2H): A quartet is expected around δ 4.1-4.2 ppm due to coupling with the adjacent methyl protons.
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Ethyl Ester Methyl Protons (-OCH₂CH₃) (3H): A triplet is expected around δ 1.3-1.4 ppm due to coupling with the adjacent methylene protons.
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Ethoxy Methyl Protons (-OCH₂CH₃) (3H): A triplet is expected around δ 1.4-1.5 ppm due to coupling with the adjacent methylene protons.
Expected ¹³C NMR Spectral Data (in CDCl₃):
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Carbonyl Carbon (C=O): A signal is expected in the downfield region, around δ 165-170 ppm[6][7][8].
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Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative oxygen and chlorine atoms will be shifted downfield.
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Ethyl Ester Methylene Carbon (-OCH₂CH₃): A signal is expected around δ 60-62 ppm[6][7].
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Ethoxy Methylene Carbon (-OCH₂CH₃): A signal is expected around δ 63-65 ppm.
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Ethyl Ester and Ethoxy Methyl Carbons (-CH₃): Two signals are expected in the upfield region, around δ 14-15 ppm[6][7].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorption Bands:
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C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1715-1730 cm⁻¹[4]. The conjugation with the aromatic ring lowers the frequency compared to a saturated ester.
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C-O Stretch (Ester): Two strong absorption bands are expected in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹[4].
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C-Cl Stretch: A medium to weak absorption band is expected in the fingerprint region, typically between 600-800 cm⁻¹.
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Aromatic C=C Stretches: Medium to weak absorption bands are expected in the region of 1450-1600 cm⁻¹.
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Aromatic C-H Stretch: A weak to medium absorption band is expected just above 3000 cm⁻¹.
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Aliphatic C-H Stretches: Medium absorption bands are expected in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z 228, with a characteristic M+2 isotope peak at m/z 230 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.
-
Loss of Ethoxy Radical (-•OCH₂CH₃): A significant fragment at m/z 183 is expected, corresponding to the loss of the ethoxy radical from the ester group.
-
Loss of Ethyl Group (-CH₂CH₃): A fragment at m/z 199 is possible due to the loss of the ethyl group.
-
Further Fragmentations: Other fragments may arise from the loss of CO, C₂H₄, and cleavage of the ethoxy group on the aromatic ring.
Applications in Drug Development
While there is no direct evidence in the reviewed literature for the use of Ethyl 3-chloro-4-ethoxybenzoate as a pharmaceutical agent, its structural motifs are present in various biologically active molecules. The 3-chloro-4-alkoxy-substituted phenyl ring is a common scaffold in medicinal chemistry.
For instance, derivatives of 2-amino-5-chloro-3-methylbenzoic acid, which can be synthesized from related chloro-substituted benzoates, are key intermediates in the production of insecticides like chlorantraniliprole[9]. This suggests that Ethyl 3-chloro-4-ethoxybenzoate could serve as a valuable building block in the synthesis of novel agrochemicals or pharmaceuticals.
The presence of the chloro and ethoxy groups can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The chlorine atom can increase lipophilicity and metabolic stability, while the ethoxy group can participate in hydrogen bonding and also affect lipophilicity. These properties are often fine-tuned in the drug discovery process to optimize a compound's efficacy and safety profile.
Caption: Logical relationship of Ethyl 3-chloro-4-ethoxybenzoate to drug development.
Analytical Methods
The purity and concentration of Ethyl 3-chloro-4-ethoxybenzoate can be determined using standard analytical techniques.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for peak shape improvement) would be a suitable method for the quantitative analysis of this compound[10]. Detection can be achieved using a UV detector at a wavelength where the compound exhibits significant absorbance.
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Gas Chromatography-Mass Spectrometry (GC-MS): Due to its expected volatility, GC-MS is another powerful technique for the analysis of Ethyl 3-chloro-4-ethoxybenzoate. It provides both separation and structural information, making it ideal for identifying and quantifying the compound in complex mixtures.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling Ethyl 3-chloro-4-ethoxybenzoate. Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
In case of Contact:
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Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin: Wash the affected area thoroughly with soap and water.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
Ethyl 3-chloro-4-ethoxybenzoate is a halogenated aromatic ester with well-defined chemical and physical properties. While its direct applications are not extensively documented, its structural features make it a potentially valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its synthesis, purification, spectroscopic characterization, and safe handling, offering a solid foundation for researchers and scientists working with this compound.
References
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Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. Scilit. Retrieved from [Link]
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Filo. (2025, April 12). The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.... Retrieved from [Link]
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ChemBK. (2024, April 9). Ethyl 4-ethoxybenzoate. Retrieved from [Link]
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